5alpha-Cholestane

Descripción

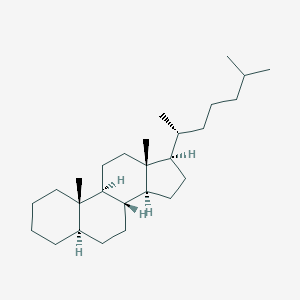

Structure

2D Structure

Propiedades

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870548 | |

| Record name | CERAPP_53193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-53-7, 481-21-0 | |

| Record name | Cholestane (VAN8C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic and Diagenetic Pathways of 5α Cholestane

Biological Precursors and Initial Transformations

The journey to 5α-cholestane begins within living organisms, where complex biosynthetic pathways give rise to its sterol precursors.

Cholesterol as the Primary Biological Precursor

Cholesterol is the principal biological precursor to 5α-cholestane. wikipedia.orgebi.ac.uk This C27 sterol is a fundamental component of cell membranes in animals and is also produced in smaller quantities by some other organisms like rhodophytes and land plants. wikipedia.orgebi.ac.uk The biosynthesis of cholesterol is a complex process that starts from acetyl-CoA and proceeds through key intermediates such as mevalonate, squalene, and lanosterol. libretexts.org The presence of cholestane (B1235564) in ancient rocks is often interpreted as an indicator of past animal life, as cholesterol is a hallmark of this kingdom. wikipedia.orgebi.ac.uk

The natural stereochemistry of cholesterol is highly specific, with only one of its 256 possible stereoisomers being produced biologically: (3β-ol, 5α(H), 14α(H), 17α(H), 20R). wikipedia.org This specific configuration is crucial as it is largely preserved during the initial conversion to cholestane, making deviations from this structure a key indicator of subsequent diagenetic processes. wikipedia.org

Enzymatic Control in Biosynthetic Pathways

The biosynthesis of cholesterol and its conversion to other steroids are under strict enzymatic control. In the context of pathways that can lead to cholestane-like structures, various enzymes play critical roles. For instance, in the biosynthesis of bile acids from cholesterol, a series of enzymatic reactions transform the cholesterol molecule. These include hydroxylations and the reduction of double bonds, catalyzed by enzymes such as cholesterol-7-alpha-monooxygenase and 3-beta-hydroxysteroid dehydrogenase. smpdb.ca

Studies on rat liver homogenates have elucidated a sequence of reactions for converting cholesterol to 5β-cholestane-3α,7α,12α-triol, involving intermediates like 7α-hydroxycholest-4-en-3-one and 7α,12α-dihydroxycholest-4-en-3-one. researchgate.netjci.orgnih.gov These transformations are catalyzed by microsomal and supernatant enzymes requiring cofactors like NAD+ and NADPH. jci.orgnih.gov While this pathway leads to a different isomer (5β-cholestane), it demonstrates the enzymatic machinery capable of saturating the cholesterol nucleus, a key step in the formation of 5α-cholestane. The conversion of 5α-cholestan-3-one to 5α-cholestan-3β-ol is catalyzed by the enzyme 5α-cholestan-3-one reductase, which is primarily located in the microsomal fraction of rat liver cells and requires NADPH as a hydrogen donor. capes.gov.br

Sterol to Cholestane Conversion: Saturation and Functional Group Loss

The transformation of cholesterol to 5α-cholestane during diagenesis involves the saturation of the double bond at the C-5 position and the removal of the hydroxyl group at the C-3 position. wikipedia.org This process of defunctionalization and saturation results in a fully saturated hydrocarbon, cholestane, which is more stable over geological timescales. wikipedia.orgnih.gov

This conversion can occur through different routes. One pathway involves the direct reduction of the double bond. wikipedia.org Another potential pathway proceeds through the formation of a ketone at the C-3 position before the double bond is reduced, which can lead to different stereoisomers at the C-5 position. wikipedia.org The loss of the hydroxyl group and the saturation of the double bond are key transformations that mark the transition from a biological molecule to a geological one. wikipedia.org

Diagenetic Alteration Mechanisms in Sedimentary Environments

Once deposited in sediments, the newly formed cholestane molecule is not inert. It is subject to further alterations driven by the physical and chemical conditions of the sedimentary environment over geological time.

Stereochemical Isomerization and Epimerization Processes

During diagenesis, 5α-cholestane can undergo stereochemical changes, particularly at its chiral centers. wikipedia.org These alterations are primarily driven by thermal stress and microbial activity. wikipedia.org The extent of these changes, known as isomerization or epimerization, can provide valuable information about the thermal maturity of the sediment or petroleum source rock. wikipedia.orgscirp.org

A significant diagenetic alteration occurs at the C-20 chiral center of the cholestane side chain. wikipedia.org The biologically produced (20R) configuration is progressively converted to the more geologically stable (20S) configuration. researchgate.net This epimerization process is influenced by temperature, and the ratio of the 20S to 20R isomers is a widely used parameter to assess the thermal maturity of organic matter. wikipedia.orgscirp.org

Research has shown that this isomerization is not a simple, direct process. Hydrous pyrolysis experiments using deuterated cholestane have suggested that direct chiral isomerization at C-20 is relatively unimportant. researchgate.net Instead, the increase in the (20S)/(20R) ratio with maturity is thought to be largely due to the preferential degradation of the less stable 20R isomer. researchgate.net Furthermore, the backbone-rearranged cholest-13(17)-ene has been shown to undergo epimerization at C-20 under acidic conditions, resulting in a mixture of the 20(R) and 20(S) isomers. rsc.org

Changes in Hydrogen Stereochemistry (C-5, C-14, C-17)

The initial biosynthesis of cholesterol results in a specific stereochemical arrangement: 3β-ol, 5α(H), 14α(H), 17α(H), and 20R. wikipedia.org During the early stages of diagenesis, where cholesterol is converted to cholestane, this stereochemistry is largely preserved. wikipedia.org However, as diagenesis and catagenesis (the thermal alteration of organic matter) proceed, the original biologically determined stereospecificity, particularly at the C-5, C-14, and C-17 positions, is often lost. mit.edu This leads to the formation of a variety of stereoisomers. mit.edu

The hydrogen atom at the C-5 position is in the alpha (α) configuration in 5α-cholestane, meaning it is oriented below the plane of the molecule's ring structure. mit.edu In contrast, the hydrogen atoms at C-14 and C-17 in the original cholesterol molecule are also in the alpha configuration. wikipedia.orgmit.edu Thermal maturation can induce changes in this stereochemistry. For instance, the term "alphabetabeta sterane" is used to describe steranes with a 5α(H), 14β(H), 17β(H) configuration, indicating a flip in the stereochemistry at the C-14 and C-17 positions from the original biological precursor. mit.edu The notation 14β(H) signifies that the hydrogen is now above the plane of the paper. mit.edu

Attainment of Thermal Equilibrium in Stereoisomers

With increasing thermal stress, the various stereoisomers of cholestane tend to move towards a state of thermal equilibrium. wisc.edu The initial, biologically inherited configuration is less stable than other possible arrangements. Over geological time and with rising temperatures, the molecules rearrange to achieve a more stable energetic state.

The ratio of different stereoisomers, such as the 20S and 20R epimers, is a commonly used indicator of thermal maturity. wikipedia.org As thermal maturation progresses, the less stable biological isomer converts to the more stable geological isomer until an equilibrium mixture is reached. This process is irreversible and provides a reliable measure of the maximum temperature to which the source rock or petroleum has been subjected.

Thermal Maturation Effects on Molecular Configuration

High temperatures can also lead to the cleavage of the side chain attached at C-17. wikipedia.org Experimental studies have shown that at 300°C for four weeks, cholestane can undergo a 17% decomposition of its alkane side chain. wikipedia.org In contrast, the tetracyclic core structure (C1-17) is considerably more resistant to thermal degradation. wikipedia.org Other thermal alteration processes include methyl group migrations and aromatization of the rings. wikipedia.org

Microbial Degradation and Biotransformation

Microorganisms play a crucial role in the transformation of 5α-cholestane and its precursors in various environments. The complete microbial breakdown of a sterol involves a wide array of enzymes with different specificities. researchgate.net

Role of Gut Microbiota in Epimerization

The gut microbiota is known to influence the metabolism of cholesterol and its derivatives. mdpi.comnih.gov While direct evidence for the epimerization of 5α-cholestane by gut microbes is specific, the broader context of steroid transformation by these microbial communities is well-established. Gut bacteria possess enzymes, such as hydroxysteroid dehydrogenases (HSDs), that can catalyze the epimerization of hydroxyl groups on the steroid nucleus. nih.gov This process involves the reversible conversion between α and β orientations, which alters the properties of the steroid molecule. nih.gov For example, cholesterol can be oxidized to 5-alpha-cholestan-3-one as an intermediate in the formation of coprostanol by gut microbiota. mdpi.com

Aerobic vs. Anaerobic Degradation Impacts

The presence or absence of oxygen significantly impacts the microbial degradation pathways of cholestane.

Aerobic degradation often involves oxygenases that are crucial for cleaving the isoprenoid side chain and the tetracyclic ring structure of steroids. researchgate.net For instance, Mycobacterium vaccae has been shown to transform 2α,3α-dihydroxy-5α-cholestan-6-one into other steroid compounds, demonstrating the capability of aerobic bacteria to modify the cholestane framework. nih.gov

Anaerobic degradation , on the other hand, proceeds through different enzymatic reactions. In the absence of oxygen, bacteria like Sterolibacterium denitrificans utilize a molybdenum-containing enzyme called steroid C-25 dehydrogenase (S25DH) to hydroxylate the tertiary C-25 of cholesterol, initiating the degradation of the side chain. researchgate.net The anaerobic degradation pathway of the steroid nucleus often involves a series of reactions that differ from the aerobic pathway, including different initial ring cleavage strategies. researchgate.net Studies on activated sludge have shown that under anaerobic conditions, the degradation rates of certain organic compounds can be influenced by their chemical structure, with some compounds being more readily degraded than others. nih.gov

Advanced Studies on Degradation Products and Pathways

Advanced analytical techniques have enabled detailed studies of the degradation products and pathways of 5α-cholestane and related compounds. For example, the biotransformation of cholesterol to cholestane-3β,5α,6β-triol via the intermediate cholesterol α-epoxide (5α,6α-epoxycholestan-3β-ol) has been observed in bovine adrenal cortex. researchgate.net

Furthermore, microbial transformation studies continue to identify novel degradation products. Research on Pseudomonas aeruginosa has revealed several metabolites from cholesterol degradation, including cholestane-3,5-diol, 5-acetate, (3 beta, 5 alpha). psu.ac.th The identification of such intermediates is crucial for understanding the complete metabolic pathways and for potential biotechnological applications, such as the production of valuable steroid synthons like androstenedione (B190577) (AD) and androstadienedione (ADD). researchgate.net

The table below summarizes some of the key degradation products and the conditions under which they are formed.

| Precursor | Degradation Condition | Key Products |

| 2α,3α-Dihydroxy-5α-cholestan-6-one | Aerobic (Mycobacterium vaccae) | 2α,3α,6α-trihydroxy-5α-androstan-17-one, 2α-hydroxyandrost-4-ene-3,17-dione nih.gov |

| Cholesterol | Aerobic (Pseudomonas aeruginosa) | Cholestane-3,5-diol, 5-acetate, (3 beta, 5 alpha) psu.ac.th |

| Cholesterol | Anaerobic (Gut Microbiota) | 5-alpha-cholestan-3-one (intermediate) mdpi.com |

| Cholesterol | Mammalian Tissue (Bovine Adrenal Cortex) | Cholestane-3β,5α,6β-triol researchgate.net |

Formation of Rearranged Steroid Hydrocarbons

During the geological processes of diagenesis and catagenesis, the original stereochemistry of biological sterols is often lost, leading to a wide array of isomers. mit.edu The stable 5α-cholestane can undergo further structural modifications to form rearranged steroid hydrocarbons, most notably diasteranes. wikipedia.orgmit.edu These rearranged structures are not produced by biological organisms and are formed exclusively through geological processes. mit.edu

The transformation of regular steranes into diasteranes is believed to be a clay-catalyzed process, where acidic clay minerals facilitate the rearrangement of methyl groups and carbon bonds within the steroid nucleus. gfz-potsdam.de Specifically, this involves a rearrangement at carbons C-18 and C-19. wikipedia.org The ratio of diasteranes to regular steranes is often used as an indicator of the thermal maturity of source rocks and can provide insights into the depositional environment; for instance, oils originating from clastic source rocks are often rich in diasteranes. wikipedia.orggfz-potsdam.de The conversion of sterols to diasteranes can be accelerated by the presence of certain minerals and thermal stress. gfz-potsdam.degeologyscience.ru Studies have shown that the formation of diasterenes, the precursors to diasteranes, is a key step in this pathway. nih.gov

Table 1: Key Processes in the Formation of Rearranged Steroid Hydrocarbons

| Process | Description | Key Factors | Resulting Products |

|---|---|---|---|

| Isomerization | Loss of biological stereospecificity at chiral centers (e.g., C-5, C-14, C-17, C-20). mit.edu | Thermal stress, microbial alteration. wikipedia.orgnih.gov | A mixture of sterane isomers (e.g., 5β-steranes, 14β,17β(H) steranes). mit.edugfz-potsdam.de |

| Rearrangement | Acid-catalyzed rearrangement of the steroid carbon skeleton. gfz-potsdam.de | Clay minerals (catalysts), thermal maturity. gfz-potsdam.deresearchgate.net | Diasteranes (rearranged steranes). wikipedia.orgmit.edu |

| Aromatization | Progressive desaturation of the steroid rings to form aromatic compounds. nih.gov | Eogenetic processes, thermal stress, presence of sulfur. nih.govresearchgate.net | Monoaromatic and triaromatic steroids. nih.govresearchgate.net |

Experimental and Theoretical Studies on Degradation Mechanisms

The degradation of 5α-cholestane and other steroid hydrocarbons is a significant process in environmental and petroleum geochemistry, driven by both microbial and thermal mechanisms.

Microbial Degradation

Numerous bacterial species have been identified that can degrade steroid compounds, utilizing them as a source of carbon and energy. nih.gov Genera such as Mycobacterium, Comamonas, Rhodococcus, and Pseudomonas are well-known for their steroid-degrading capabilities. nih.govnih.govnih.gov The aerobic degradation of the steroid nucleus typically proceeds via the 9,10-seco pathway, which involves the oxygen-dependent opening of the B-ring. nih.govmdpi.com

Experimental studies have demonstrated the stepwise degradation of the steroid structure. For instance, Mycobacterium vaccae has been shown to transform a dihydroxy-cholestanone derivative, cleaving the side chain and modifying the ring structure to produce androstan- and androstene-dione derivatives. nih.gov The initial step in the degradation of the cholesterol side chain is often an oxidation at the terminal carbon, followed by a process similar to the β-oxidation of fatty acids. mdpi.com Key enzymes in these pathways include 3-ketosteroid 9α-hydroxylase (KSH), which initiates the ring opening, and various dehydrogenases. mdpi.comresearchgate.net

Thermal and Catalytic Degradation

Experimental pyrolysis of 5α-cholestane has been conducted to simulate its thermal degradation under geological conditions. These studies show that the primary thermal degradation pathway involves the cleavage of the C-17 alkyl side chain, while the tetracyclic ring system remains relatively stable. wikipedia.orgresearchgate.net

Theoretical studies using molecular mechanics have been employed to understand the stability and formation of degradation products. researchgate.net For example, heating a deuterated cholestane with kerogen resulted in the formation of three isomers of dimethylperhydrophenanthrene. researchgate.net Molecular mechanics calculations helped to identify the most thermodynamically stable isomer, which corresponded to the major product observed in the experiment. researchgate.net These combined experimental and theoretical approaches provide insights into the complex degradation pathways and can help in the development of maturity indicators for crude oils generated at high thermal stress. researchgate.net

Table 2: Examples of Experimental Studies on Steroid Degradation

| Study Type | Organism/Conditions | Substrate | Key Findings | Reference(s) |

|---|---|---|---|---|

| Microbial Transformation | Mycobacterium vaccae | 2α,3α-dihydroxy-5α-cholestan-6-one | Transformation into 2α,3α,6α-trihydroxy-5α-androstan-17-one and 2α-hydroxyandrost-4-ene-3,17-dione. | nih.gov |

| Microbial Degradation | Comamonas testosteroni | Testosterone | Transformation into bio-refractory carboxyl-rich alicyclic molecules (CRAM). | asm.org |

| Thermal Degradation | Pyrolysis at 350°C with kerogen | Tetradeuteriated 5α-cholestane | Formation of three isomers of tetradeuteriated dimethylperhydrophenanthrene. | researchgate.net |

| Thermal Alteration | Heating at 300°C for 4 weeks | 5α-cholestane | 17% decomposition of the alkane side chain. | wikipedia.org |

Applications of 5α Cholestane As a Molecular Biomarker in Earth Sciences

Paleoenvironmental Reconstruction

The application of 5α-cholestane and its derivatives as biomarkers is a cornerstone of organic geochemistry, allowing for detailed paleoenvironmental reconstructions. researchgate.netopenskope.org The stability of the cholestane (B1235564) skeleton over geological timescales makes it an invaluable tool for probing the deep past.

Indicators of Paleo-Oxygenation Levels

The biosynthesis of cholesterol, the precursor to 5α-cholestane, requires molecular oxygen. wikipedia.org Consequently, the presence of cholestane in ancient sediments and rocks is a strong indicator of at least trace levels of oxygen in the paleoenvironment. wikipedia.org This connection is crucial for understanding the oxygenation of Earth's oceans and atmosphere throughout geological time. The abundance of cholestane relative to other biomarkers can help delineate periods of changing redox conditions. For instance, a higher abundance of cholestane can suggest more oxic conditions, which favor the preservation of cholesterol and its subsequent transformation to cholestane.

Reconstructing Ancient Ecosystems and Organismal Input

5α-cholestane and related steranes are instrumental in deciphering the composition of ancient ecosystems by tracing the input of different organisms.

Cholesterol is the primary sterol produced by animals (Metazoa). wikipedia.org Therefore, the discovery of cholestane in ancient sedimentary rocks is widely interpreted as evidence for the presence of early animal life. wikipedia.org This has been particularly significant in studying the Precambrian Eon, where the fossil record is sparse. For example, the identification of cholestane in Ediacaran fossils has helped to classify these enigmatic organisms as some of the earliest known animals. wikipedia.orggerli.com The analysis of specific sterane profiles can also aid in understanding the evolutionary relationships between ancient and modern taxa. wikipedia.org

While cholesterol is a hallmark of animals, other organisms produce a variety of sterols that can also be preserved as steranes. By analyzing the distribution and relative abundance of different sterols and their diagenetic products, geochemists can differentiate between organic matter derived from marine and terrestrial sources. mdpi.comresearchgate.net For instance, certain phytosterols (B1254722) are indicative of terrestrial plants, while other sterol profiles point towards marine algae. researchgate.net The ratio of C27 sterols (like cholesterol) to C29 sterols (more typical of land plants) can be a powerful proxy for assessing the relative contributions of marine versus terrestrial organic input into a sedimentary environment. mdpi.com

| Sterol Source Indicator | Predominant Organismal Source |

| Cholesterol (precursor to cholestane) | Animals, some algae |

| Brassicasterol | Diatoms, some other algae |

| Dinosterol | Dinoflagellates |

| Stigmasterol (B192456) & Sitosterol | Terrestrial plants |

This table provides a simplified overview of common sterol biomarkers and their primary sources.

Sterols are almost exclusively produced by eukaryotes, while bacteria primarily synthesize another class of lipid biomarkers called hopanoids. The ratio of steranes (derived from eukaryotes) to hopanes (derived from bacteria) in sedimentary rocks can therefore provide a first-order estimate of the relative contributions of eukaryotic and bacterial biomass to the total organic matter. gerli.com This ratio has been used to track the rise of algae and other eukaryotes as major primary producers in ancient oceans. gerli.com

Differentiation of Organic Matter Sources (Marine vs. Terrestrial)

Impact of Redox Conditions on Biomarker Preservation

The preservation of 5α-cholestane and other biomarkers is significantly influenced by the redox conditions of the depositional environment and subsequent diagenesis. Oxic conditions, while necessary for the initial production of cholesterol, can lead to the degradation of organic matter. Conversely, anoxic or suboxic (low oxygen) conditions are generally more favorable for the preservation of organic molecules, including sterols and their diagenetic products. researchgate.net The presence of sulfur-containing derivatives of cholestane in some sedimentary rocks points to specific diagenetic pathways occurring under sulfate-reducing conditions. mdpi.com Therefore, understanding the redox state of the paleoenvironment is critical for accurately interpreting biomarker data.

Petroleum Geochemistry and Hydrocarbon Exploration

In petroleum geochemistry, 5α-cholestane and its related compounds serve as indispensable tools for understanding the formation, maturation, and alteration of hydrocarbon resources. hdip.gov.pk These "chemical fossils" help to unravel the complex history of petroleum systems, from the initial deposition of organic matter to the eventual accumulation of oil and gas. igiltd.combioline.org.br

The distribution of steranes, including 5α-cholestane, is fundamental to characterizing the original organic matter that formed a source rock and for correlating discovered oils back to their parent source rocks. cup.edu.cnncl.ac.uk The relative abundance of C27, C28, and C29 steranes can indicate the type of organisms that contributed to the organic matter. For instance, C27 steranes like cholestane are often associated with marine algae and lower aquatic organisms, while C29 steranes are typically linked to terrestrial higher plants. cup.edu.cn

A ternary diagram plotting the relative percentages of 5α, 14α, 17α (20R) C27, C28, and C29 steranes is a commonly used tool to infer the source of organic matter. cup.edu.cn By comparing the biomarker fingerprint of a crude oil with that of a potential source rock, geochemists can establish a genetic link, which is a critical step in petroleum system analysis. cup.edu.cnresearchgate.net This correlation is based on the principle that the biomarker profile of an oil will closely resemble that of the source rock from which it was expelled. cup.edu.cn

Table 1: Representative Sterane Distribution for Source Rock Characterization

| Parameter | Interpretation |

| High C27 Sterane (Cholestane) Abundance | Suggests a significant contribution from marine algae and planktonic organisms. |

| High C29 Sterane Abundance | Indicates a major input from terrestrial higher plants. |

| High C28 Sterane Abundance | Often points to contributions from specific types of algae. |

The thermal maturity of organic matter, a measure of the extent of heat-induced chemical alteration it has undergone, is a key factor in determining whether a source rock has generated hydrocarbons. 5α-cholestane isomers are instrumental in assessing this maturity. semanticscholar.org

During diagenesis and catagenesis, the original biological stereochemistry of sterols is altered in predictable ways. wikipedia.org The naturally occurring 5α(H), 14α(H), 17α(H), 20R configuration of cholestane isomerizes to more thermally stable forms. wikipedia.org Two key isomerization ratios are widely used: the 20S/(20S+20R) and the ββ/(αα+ββ) ratios for C29 steranes, and similar principles apply to C27 cholestanes. gfz-potsdam.deresearchgate.net

As thermal maturity increases, the 20R epimer converts to a mixture of 20S and 20R epimers. The 20S/(20S+20R) ratio increases from an initial value of 0 to an equilibrium value of approximately 0.52-0.55, which typically corresponds to the main phase of oil generation. gfz-potsdam.de Similarly, the regular αα steranes (5α, 14α, 17α) convert to the more stable iso-steranes (5β, 14β, 17β), and the ββ/(αα+ββ) ratio also increases with maturity, reaching an equilibrium value. semanticscholar.orgresearchgate.net

Table 2: Sterane Isomerization Ratios as Thermal Maturity Indicators

| Maturity Level | C29 Sterane 20S/(20S+20R) Ratio | C29 Sterane ββ/(αα+ββ) Ratio |

| Immature | ~0 | Low |

| Early Mature | Increasing | Increasing |

| Peak Mature | 0.52 - 0.55 (Equilibrium) | 0.67 - 0.71 (Equilibrium) |

| Late Mature/Overmature | Stable at equilibrium | Stable at equilibrium |

Note: The exact equilibrium values can vary slightly depending on the specific basin and heating rates.

In high thermal maturity regimes, where many other molecular fossils may have been destroyed, steranes can still provide valuable information. semanticscholar.org While the standard isomerization ratios reach equilibrium within the oil window, the presence and relative abundances of different sterane and diasterane (rearranged steranes) series can still offer clues about the maturity level. gfz-potsdam.de At very high maturities (gas generation window), the concentration of all steranes decreases due to thermal cracking. semanticscholar.org

Biodegradation is the alteration of petroleum in the reservoir by microorganisms, which can significantly impact oil quality. medwinpublishers.com Bacteria preferentially consume certain types of hydrocarbons over others. nih.gov The sequence of compound removal is generally n-alkanes first, followed by isoprenoids, and then more complex cyclic and aromatic compounds. medwinpublishers.com

Steranes, particularly 5α-cholestane, are relatively resistant to biodegradation compared to n-alkanes and isoprenoids. bioline.org.br However, under severe biodegradation, even steranes can be altered. The presence of compounds like 25-norhopanes, which are formed from the microbial degradation of hopanes, often indicates that biodegradation has occurred. medwinpublishers.com The relative depletion of more susceptible compounds compared to the resistant 5α-cholestane can be used to rank the extent of biodegradation in a series of oils. medwinpublishers.com

Biomarkers like 5α-cholestane are invaluable for tracing the migration pathways of hydrocarbons from their source rock to the reservoir. hdip.gov.pk Because their fundamental distribution is set in the source rock, finding a group of oils with a similar biomarker fingerprint across a basin suggests they originated from the same or a similar source kitchen. researchgate.net

Variations in biomarker ratios can sometimes occur during migration, a phenomenon known as fractionation. For example, some studies have observed a preferential migration of certain compound classes over others. gfz-potsdam.de However, many key ratios, including some sterane isomerization ratios, are believed to be relatively unaffected by migration, making them robust tools for correlation. gfz-potsdam.de By mapping the spatial distribution of oil families, defined by their biomarker characteristics, geochemists can reconstruct migration fairways and help identify new exploration targets.

Structural Diversity, Isomerism, and Derivatization in 5α Cholestane Research

Stereochemical Considerations and Diastereomers

5α vs. 5β Stereoisomers

The fusion of the A and B rings in the cholestane (B1235564) skeleton can result in two distinct stereoisomers: 5α-cholestane and 5β-cholestane. nih.gov In 5α-cholestane, the hydrogen atom at position 5 is on the opposite side of the ring system from the methyl group at position 10, resulting in a trans fusion of the A and B rings. nih.gov This configuration imparts a relatively flat, planar structure to the molecule. nih.gov

Chiral Centers and Configuration Assignments (e.g., 20R, 20S)

The 5α-cholestane molecule contains several chiral centers, leading to the possibility of numerous stereoisomers. wikipedia.org Naturally occurring cholesterol, the precursor to cholestane, has a specific stereochemical orientation, including a 20R configuration in its side chain. wikipedia.org This configuration is often retained during the diagenetic conversion of cholesterol to cholestane. wikipedia.org

However, thermal or microbial alterations can lead to changes in stereochemistry at various chiral centers, including C-20. wikipedia.org The ratio of the 20R to 20S stereoisomers is often used as an indicator of thermal maturity in geological samples. wikipedia.org The specific configuration at these chiral centers is crucial for the molecule's interaction with biological systems. For instance, the synthesis of ponasterone A derivatives has shown that the stereochemistry at C-20, along with other positions, significantly impacts their binding affinity to the ecdysone (B1671078) receptor. nih.gov

Oxygenated Derivatives and Their Biological Significance

The introduction of oxygen-containing functional groups, such as hydroxyl and carbonyl groups, to the 5α-cholestane skeleton gives rise to a class of compounds known as oxysterols. These derivatives often exhibit significant and diverse biological activities.

Cholestane-3β,5α,6β-triol and Related Oxysterols

Cholestane-3β,5α,6β-triol is a prominent oxysterol derived from cholesterol. smolecule.com It has been identified as an endogenous neuroprotectant, offering protection against neuronal injury. nih.gov Research indicates that this compound can modulate the activity of NMDA receptors, which are crucial for neuronal signaling and survival. smolecule.comnih.gov Specifically, it acts as a negative modulator, reducing calcium influx and preventing neuronal death during events like ischemia. smolecule.comnih.gov Furthermore, cholestane-3β,5α,6β-triol has demonstrated potential anticancer properties, including the ability to inhibit the proliferation of cancer cells. smolecule.com This oxysterol is also being investigated for its potential in treating atherosclerosis and for its role in cerebrotendinous xanthomatosis. biosynth.com

Other Hydroxylated and Carbonyl Derivatives (e.g., 16β-hydroxy-5α-cholestane-3,6-dione)

A variety of other hydroxylated and carbonyl derivatives of 5α-cholestane have been isolated and synthesized, exhibiting a range of biological effects. For example, 16β-hydroxy-5α-cholestane-3,6-dione, an oxysterol isolated from the red alga Jania rubens, has been shown to possess cytotoxic activity. nih.govresearchgate.net Its structure was determined using spectroscopic methods. nih.gov

Other examples include 5α-cholestan-3-one, which can be produced by the oxidation of cholestanol (B8816890) and is a substrate for various enzymatic reactions. ebi.ac.uk The introduction of hydroxyl and carbonyl groups at different positions on the 5α-cholestane ring system can significantly influence the molecule's biological profile, leading to activities such as inhibition of cholesterol biosynthesis and cell proliferation. nih.gov

Synthetic Routes and Analog Preparation for Research

The synthesis of 5α-cholestane analogs is crucial for structure-activity relationship studies and for exploring their therapeutic potential. Various synthetic strategies have been developed to modify the 5α-cholestane backbone and introduce a wide range of functional groups.

For example, the synthesis of brassinosteroid analogs with a 24-nor-5α-cholane type structure has been reported, involving reactions like saponification and dihydroxylation to achieve the desired stereochemistry and functionalization. mdpi.com The synthesis of 7a-homo- and 7a,7b-dihomo-5α-cholestane analogues of brassinolide (B613842) has also been accomplished to study their biological properties. researchgate.netcas.cz

Furthermore, synthetic methods have been developed to prepare specific derivatives for mechanistic studies. For instance, the synthesis of 5α-cholestane-3α,7α,25-triol was undertaken to investigate the structural requirements for enzymatic hydroxylation. nih.gov The preparation of 4-aza-5α-cholestan-3-one derivatives as potential 5α-reductase inhibitors involves a multi-step synthesis starting from commercially available cholesteryl acetate (B1210297). google.com These synthetic efforts enable the systematic modification of the 5α-cholestane structure, providing valuable tools for understanding its biological roles and for the development of new bioactive compounds.

Synthesis of Specific 5α-Cholestane Derivatives (e.g., dihydroxy, oxazoles)

The synthesis of specific 5α-cholestane derivatives has been a significant focus of research, yielding compounds with diverse biological activities. For instance, improved synthetic routes have been developed for 2α,3β-dihydroxy-5α-cholestane and its ester derivatives, which were previously challenging to prepare. nih.gov One successful approach involves starting with the more readily available cis-2α,3α-diol to produce the desired trans-diequatorial 2α,3β-dibenzoate. nih.gov Additionally, sulfated and acetylated derivatives of 2β,3α-dihydroxy-5α-cholestane have been synthesized and characterized. nih.gov Among these, sodium 2β,3α-dihydroxy-5α-cholestane 2-sulfate and disodium (B8443419) 2β,3α-dihydroxy-5α-cholestane disulfate have demonstrated notable inhibitory effects against the replication of herpes simplex virus type 2. nih.gov

Another area of synthetic exploration involves the creation of steroidal oxazoles. A one-pot synthesis method has been reported for producing 2'-amino-5α-cholest-6-eno[6,5-d]oxazole derivatives. researchgate.netnih.gov This reaction utilizes cholestan-6-ones, urea, and iodine. researchgate.netnih.gov The resulting oxazole (B20620) derivatives have shown inhibitory actions against various strains of bacteria and fungi. researchgate.netnih.gov

The synthesis of other hydroxylated cholestane derivatives has also been achieved. For example, 2-deoxybrassinosteroid analogs featuring a 3α-hydroxy-24-nor, 22,23-dihydroxy-5α-cholestane side chain have been synthesized from hyodeoxycholic acid. mdpi.com Furthermore, a convenient synthesis for 5β-cholestane-3α,7α,12α,25-tetrol has been described. capes.gov.br

Table 1: Synthesized 5α-Cholestane Derivatives and Their Reported Activities

| Derivative Class | Specific Compound(s) | Reported Biological/Chemical Activity |

| Dihydroxy Derivatives | 2α,3β-dihydroxy-5α-cholestane | Improved synthetic routes developed. nih.gov |

| Sulfated Dihydroxy Derivatives | Sodium 2β,3α-dihydroxy-5α-cholestane 2-sulfate, Disodium 2β,3α-dihydroxy-5α-cholestane disulfate | Inhibitory action against herpes simplex virus type 2. nih.gov |

| Oxazole Derivatives | 2'-amino-5α-cholest-6-eno[6,5-d]oxazoles | Antibacterial and antifungal properties. researchgate.netnih.gov |

| Brassinosteroid Analogs | 3α-hydroxy-24-nor, 22,23-dihydroxy-5α-cholestane side chain type | Synthesis from hyodeoxycholic acid. mdpi.com |

| Tetrol Derivatives | 5β-cholestane-3α,7α,12α,25-tetrol | Convenient synthesis method established. capes.gov.br |

Preparation of Deuterated and Fluorinated Analogs for Isotopic Labeling Studies

Isotopically labeled analogs of 5α-cholestane are invaluable tools for a variety of analytical studies, including metabolic tracking and quantitative analysis by mass spectrometry. A short and efficient synthesis of heptadeuterated 2,2,4,4,5,7,7-d7-cholestane from cholesterol has been developed. scielo.br This method provides a useful internal standard for the quantification of steranes in geochemistry. scielo.br The synthesis of other deuterated cholestanes has also been reported, offering alternatives to expensive commercial standards. scielo.br

Bioactive Steroids with Cholestane Skeletons

Derivatives of the 5α-cholestane skeleton have demonstrated a broad range of biological activities, positioning them as promising candidates for therapeutic development.

Neuroactive and Neuroprotective Properties

Certain 5α-cholestane derivatives exhibit significant neuroactive and neuroprotective effects. One of the most studied is cholestane-3β,5α,6β-triol (triol), a major metabolite of cholesterol. nih.govnih.gov This compound has been identified as an endogenous neuroprotectant, offering protection against neuronal injury both in vitro and in vivo. nih.govnih.gov Its neuroprotective mechanism is believed to involve the negative modulation of NMDA receptors, thereby protecting against glutamate-induced neurotoxicity. nih.govnih.govresearchgate.net Studies have shown that triol can decrease neuronal injury following spinal cord and transient focal cerebral ischemia. nih.govnih.gov Furthermore, it has been suggested that triol may suppress neuronal hyperexcitability by binding to voltage-gated sodium channels. researchgate.net Another derivative, 5α-androst-3β, 5α, 6β-triol, has been shown to protect retinal ganglion cells from ischemia-reperfusion injury by activating the Nrf2 pathway. mdpi.com

Anti-Cancer Activities

Several 5α-cholestane derivatives have demonstrated promising anti-cancer properties. Cholestane-3β, 5α, 6β-triol has been shown to suppress the proliferation, migration, and invasion of human prostate cancer cells. nih.govplos.org In cellular studies, this compound induced G1 cell cycle arrest and apoptosis in prostate cancer cell lines. nih.govplos.orgcore.ac.uk The anti-proliferative effects appear to be mediated through the reduction of Akt1 protein expression. plos.org Another derivative, 24-ethyl-cholestane-3β,5α,6α-triol, has also shown anti-tumor activity against a variety of solid tumors, including lung, breast, pancreatic, ovarian, and uterine cancers, as well as glioblastomas. ascopubs.org Some studies also suggest that 5α-cholestan-3-one may possess anti-cancer properties, although further research is needed to confirm these findings. smolecule.com

Role in Cellular Processes (e.g., Apoptosis, Oxidative Stress, NADPH Oxidase Activation)

The biological effects of 5α-cholestane derivatives are often rooted in their ability to modulate fundamental cellular processes.

Apoptosis: Cholestane-3β,5α,6β-triol is a known inducer of apoptosis. researchgate.netnih.gov In dog gallbladder epithelial cells, this compound was found to be a major trigger of apoptosis. nih.gov Its apoptotic effects can be modulated by bile salts, with hydrophobic bile salts enhancing and hydrophilic bile salts diminishing the effect. nih.gov In human prostate cancer cells, treatment with cholestane-3β, 5α, 6β-triol led to a dose-dependent increase in the apoptotic cell population. core.ac.uk The mechanism of apoptosis induction by this triol is linked to mitochondrial dysfunction, including the release of cytochrome c. nih.gov

Oxidative Stress: Cholestane-3β,5α,6β-triol can induce oxidative stress in cells. plos.org In cultured endothelial cells, it increased the content of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net This induction of oxidative stress is a key part of its cytotoxic effects. researchgate.net The compound has been shown to enhance the production of superoxide (B77818) and hydrogen peroxide in isolated mitochondria, leading to oxidative damage of mitochondrial membranes and proteins. nih.gov

NADPH Oxidase Activation: The induction of oxidative stress by some cholestane derivatives is mediated through the activation of NADPH oxidase. Both 7-keto-cholesterol and cholestane-3β,5α,6β-triol cause the death of human red blood cells, a process dependent on the early production of reactive oxygen species (ROS). unipa.itnih.gov Studies have shown that these oxysterols activate ROS-generating enzymes, including NADPH oxidase. unipa.itnih.gov 7-keto-cholesterol activates NADPH oxidase through a signaling pathway involving Rac GTPase and PKCζ. unipa.it In contrast, cholestane-3β,5α,6β-triol activates erythrocyte nitric oxide synthase (RBC-NOS) via a PI3K/Akt pathway, which also involves Rac-GTPase. unipa.it

Table 2: Bioactive Steroids with Cholestane Skeletons and Their Cellular Effects

| Bioactive Steroid | Biological Activity | Cellular Process(es) Affected |

| Cholestane-3β,5α,6β-triol | Neuroprotective, Anti-cancer | Negative modulation of NMDA receptors, Apoptosis induction, Oxidative stress, NADPH oxidase activation. nih.govnih.govnih.govplos.orgresearchgate.netunipa.itnih.gov |

| 5α-Androst-3β, 5α, 6β-triol | Neuroprotective | Activation of Nrf2 pathway. mdpi.com |

| 24-ethyl-cholestane-3β,5α,6α-triol | Anti-cancer | Anti-tumor activity in various solid tumors. ascopubs.org |

| 5α-Cholestan-3-one | Potentially Anti-cancer | Further research needed. smolecule.com |

| 7-keto-cholesterol | Eryptosis induction | NADPH oxidase activation, Oxidative stress. unipa.itnih.gov |

Q & A

Q. What are the recommended safety protocols for handling 5α-Cholestane in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, and avoid skin contact by using proper glove removal techniques . Storage should adhere to EU regulations (1907/2006, 1272/2008), ensuring stability in cool, dry conditions. First-aid measures include immediate decontamination for skin/eye exposure and oxygen administration for inhalation incidents .

Q. How can researchers validate the purity of 5α-Cholestane for experimental use?

Use analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to assess purity. Cross-reference spectral data (e.g., NMR, IR) with databases like SDBS or PubChem . For new batches, compare melting points (76–78°C) with literature values and confirm structural integrity via mass spectrometry .

Q. What are the primary applications of 5α-Cholestane in lipid membrane studies?

As a cholesterol analog, 5α-Cholestane is used to investigate membrane rigidity and lipid raft formation. Methodologies include Langmuir-Blodgett trough experiments to measure surface pressure-area isotherms and fluorescence anisotropy to assess membrane fluidity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., vaporization enthalpy) of 5α-Cholestane?

Employ correlation gas chromatography (CGC) to measure vapor pressures and enthalpies, ensuring calibration with reference standards like 5α-Androstane. Cross-validate results using differential scanning calorimetry (DSC) and computational models (e.g., COSMO-RS). Address outliers by reviewing experimental conditions (e.g., sample purity, instrument calibration) and comparing with IUCLID or eChemPortal datasets .

Q. What strategies are effective for synthesizing 5α-Cholestane derivatives with modified stereochemistry?

Use catalytic hydrogenation (e.g., Pd/C or PtO₂) to reduce double bonds in cholesterol precursors, followed by stereochemical analysis via X-ray crystallography or NOESY NMR. For regioselective functionalization, employ protecting groups (e.g., silyl ethers) and Grignard reactions . Document synthesis steps rigorously to ensure reproducibility, adhering to guidelines in Beilstein Journal of Organic Chemistry .

Q. How should researchers address gaps in toxicological data for 5α-Cholestane in long-term exposure studies?

Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. For in vivo studies, use rodent models to assess chronic exposure effects, adhering to OECD guidelines. Cross-reference hazard assessments from IUCLID and HSDB, noting limitations in existing data (e.g., lack of carcinogenicity studies) .

Q. What methodologies optimize the use of 5α-Cholestane as an internal standard in lipidomics?

Use stable isotope-labeled analogs (e.g., deuterated 5α-Cholestane-d₇) for mass spectrometry quantification. Validate spike-recovery experiments in biological matrices (e.g., plasma, cell lysates) and optimize chromatographic conditions (e.g., C18 columns with isopropanol-hexane gradients) to minimize matrix effects .

Methodological Considerations

Q. How can researchers ensure reproducibility in studies involving 5α-Cholestane?

Document experimental parameters in detail, including solvent purity, instrument settings (e.g., GC temperature gradients), and batch-specific data (e.g., CAS 481-21-0 supplier lot numbers). Follow FAIR data principles by depositing raw data in repositories like ChemSpider or Zenodo .

Q. What are best practices for literature reviews on 5α-Cholestane’s physicochemical properties?

Use systematic review protocols: (1) Search PubMed, SciFinder, and Web of Science with keywords (e.g., "5α-Cholestane vapor pressure"); (2) Exclude non-peer-reviewed sources (e.g., ); (3) Evaluate data consistency using tools like CONSORT for experimental studies .

Q. How should conflicting data on 5α-Cholestane’s stability under oxidative conditions be analyzed?

Perform accelerated degradation studies under controlled O₂ exposure, monitoring products via LC-MS. Compare results with computational predictions (e.g., DFT calculations for bond dissociation energies). Publish null findings to address publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.